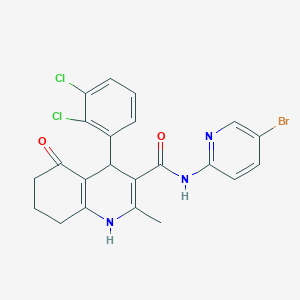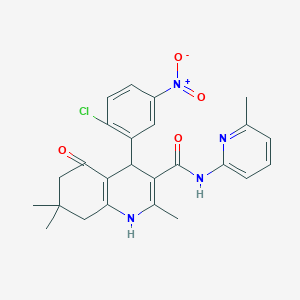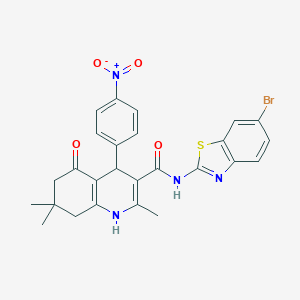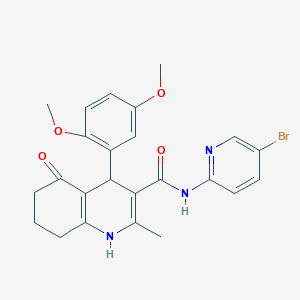![molecular formula C27H16F3N3OS2 B304297 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304297.png)
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PTSM, and it has been synthesized through various methods.
Mécanisme D'action
The exact mechanism of action of PTSM is not fully understood. However, it has been suggested that PTSM may exert its anticancer activity by inducing apoptosis in cancer cells. PTSM may also inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, PTSM may exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
PTSM has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which may contribute to its antioxidant activity. PTSM has also been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. In addition, PTSM has been found to increase the levels of glutathione, which is an important antioxidant in the body.
Avantages Et Limitations Des Expériences En Laboratoire
PTSM has several advantages for lab experiments. It is readily available and can be synthesized through various methods. PTSM is also stable under normal laboratory conditions. However, there are some limitations to using PTSM in lab experiments. One of the main limitations is its low solubility in water, which may limit its use in certain experiments. In addition, PTSM has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of PTSM. One potential direction is to further investigate its anticancer activity and its potential use as a chemotherapeutic agent. Another direction is to study its potential use as an antimicrobial agent. In addition, further studies are needed to fully understand the mechanism of action of PTSM and its biochemical and physiological effects. Finally, more studies are needed to evaluate the safety and toxicity of PTSM in vivo.
Méthodes De Synthèse
The synthesis of PTSM has been reported through various methods. One of the most common methods involves the reaction of 2-(2-chloroethyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile with 10H-phenothiazine-2-carbaldehyde in the presence of a base. The resulting product is then treated with thioacetic acid to obtain PTSM. Other methods include the reaction of 2-(2-bromoethyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile with 10H-phenothiazine-2-carbaldehyde in the presence of a palladium catalyst.
Applications De Recherche Scientifique
PTSM has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. PTSM has also been studied for its antimicrobial activity, and it has been found to be effective against various bacterial and fungal strains. In addition, PTSM has been studied for its antioxidant and anti-inflammatory properties.
Propriétés
Nom du produit |
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile |
|---|---|
Formule moléculaire |
C27H16F3N3OS2 |
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H16F3N3OS2/c28-27(29,30)19-14-20(17-8-2-1-3-9-17)32-26(18(19)15-31)35-16-25(34)33-21-10-4-6-12-23(21)36-24-13-7-5-11-22(24)33/h1-14H,16H2 |
Clé InChI |
MFEMGTBZQQHUDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















